Cas no 123944-82-1 (methyl 2-hydroxy-3-(4-nitrophenyl)propanoate)

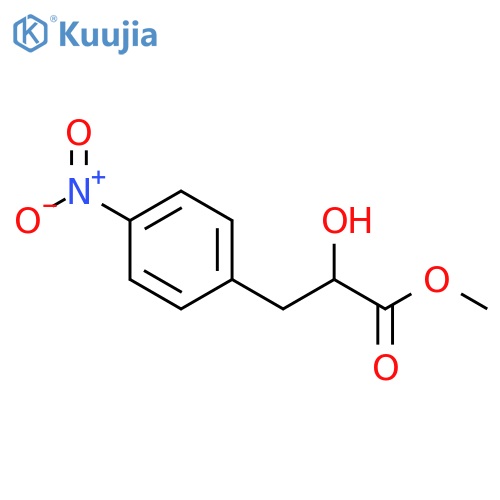

123944-82-1 structure

商品名:methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

- Methyl α-hydroxy-4-nitrobenzenepropanoate

- SCHEMBL6823644

- 123944-82-1

- EN300-1835141

- MQZXMVGZGJXQOB-UHFFFAOYSA-N

- SY338812

- Methyl 2-hydroxy-3-(4-nitrophenyl)propionate

-

- インチ: 1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3

- InChIKey: MQZXMVGZGJXQOB-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)C(OC)=O)=CC=C([N+]([O-])=O)C=C1

計算された属性

- せいみつぶんしりょう: 225.06372245g/mol

- どういたいしつりょう: 225.06372245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

- 密度みつど: 1.336±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 385.7±27.0 °C(Predicted)

- 酸性度係数(pKa): 12.41±0.20(Predicted)

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835141-2.5g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-5.0g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1835141-0.1g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-0.25g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-10.0g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1835141-10g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-0.05g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-5g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1835141-1.0g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1835141-1g |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

123944-82-1 | 1g |

$986.0 | 2023-09-19 |

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

123944-82-1 (methyl 2-hydroxy-3-(4-nitrophenyl)propanoate) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量